molecular formula C12H15ClN2O3 B8403205 (4-Chloro-2-nitro-phenyl)-(tetrahydro-pyran-4-ylmethyl)-amine

(4-Chloro-2-nitro-phenyl)-(tetrahydro-pyran-4-ylmethyl)-amine

Cat. No. B8403205
M. Wt: 270.71 g/mol
InChI Key: CYGURBKOMYXVPA-UHFFFAOYSA-N
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Patent
US08629157B2

Procedure details

2-Fluoro-5-chloronitrobenzene (0.762 g; 4.341 mmol), tetrahydropyran methyl amine (0.5 g; 4.341 mmol), N,N-diisopropylethylamine (0.756 mL; 4.341 mmol) and dimethylsulfoxide (2 mL) are heated at 80° C. in an oil bath for 4 days. After this time the reaction is cooled to room temperature, diluted with water and extracted with ethyl acetate. The combined organics are washed with water and brine and concentrated in vacuo to afford title compound as an orange oil which solidified upon standing and was used crude in subsequent reactions. ESI m/z 271 [M+H]+
Quantity
0.762 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.756 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[O:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH:13]1CN.[CH:20]([N:23](CC)C(C)C)(C)C.CS(C)=O>O>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([NH:23][CH2:20][CH:15]2[CH2:14][CH2:13][O:12][CH2:17][CH2:16]2)=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1

Inputs

Step One
Name
Quantity
0.762 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Name
Quantity
0.5 g
Type
reactant
Smiles
O1C(CCCC1)CN
Name
Quantity
0.756 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
2 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organics are washed with water and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)NCC1CCOCC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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